Cas no 853234-55-6 (2,5-Bis(4-Bromophenyl)-p-xylene)

2,5-Bis(4-Bromophenyl)-p-xylene structure
853234-55-6 structure
Product Name:2,5-Bis(4-Bromophenyl)-p-xylene
Numero CAS:853234-55-6
MF:C20H16Br2
MW:416.149044036865
CID:856854
PubChem ID:12173627
Update Time:2024-10-26

2,5-Bis(4-Bromophenyl)-p-xylene Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
    • 1,1':4',1''-Terphenyl, 4,4''-dibromo-2',5'-dimethyl-
    • 2,5-Bis(4-Bromophenyl)-p-xylene
    • 4,4''-dibromo-2',5'-dimethyl-[1,1',4',1'']terphenyl
    • 4,4′′-Dibromo-2′,5′-dimethyl-1,1′:4′,1′′-terphenyl (ACI)
    • 1,4-Bis(4-bromophenyl)-2,5-dimethylbenzene
    • SCHEMBL13779987
    • 2,5-Di(4-bromophenyl)-1,4-diemthylbenzene
    • MFCD11855950
    • DTXSID20479173
    • BS-22808
    • 853234-55-6
    • CS-0211835
    • DB-364381
    • AKOS015835663
    • MDL: MFCD11855950
    • Inchi: 1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3
    • Chiave InChI: DLTBZPUNQPKBQY-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(C2C(C)=CC(C3C=CC(Br)=CC=3)=C(C)C=2)=CC=1

Proprietà calcolate

  • Massa esatta: 413.96200
  • Massa monoisotopica: 413.96188g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 306
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.1
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • PSA: 0.00000
  • LogP: 7.16240

2,5-Bis(4-Bromophenyl)-p-xylene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

2,5-Bis(4-Bromophenyl)-p-xylene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019115974-5g
4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
853234-55-6 95%
5g
$725.04 2023-08-31
TRC
B694933-25mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6
25mg
$ 64.00 2023-04-18
TRC
B694933-50mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6
50mg
$ 81.00 2023-04-18
TRC
B694933-100mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6
100mg
$ 121.00 2023-04-18
TRC
B694933-250mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6
250mg
$ 207.00 2023-04-18
1PlusChem
1P003GCN-250mg
4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
853234-55-6 95%
250mg
$105.00 2025-02-19
1PlusChem
1P003GCN-1g
4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
853234-55-6 95%
1g
$283.00 2025-02-19
1PlusChem
1P003GCN-5g
4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
853234-55-6 95%
5g
$978.00 2025-02-19
A2B Chem LLC
AB60359-250mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6 95%
250mg
$97.00 2024-04-19
A2B Chem LLC
AB60359-1g
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6 95%
1g
$271.00 2024-04-19

2,5-Bis(4-Bromophenyl)-p-xylene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  12 h, 90 °C
Riferimento
Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization
Urgel, Jose I.; et al, ChemPhysChem, 2019, 20(18), 2360-2366

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Riferimento
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  3 d, 75 °C
Riferimento
Planarity of terphenyl rings possessing o-carborane cages: turning on intramolecular-charge-transfer-based emission
So, Hyunhee; et al, Chemical Communications (Cambridge, 2019, 55(96), 14518-14521

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -80 °C; -80 °C; 12 h, -80 °C → -40 °C; -40 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C; -80 °C → rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  12 h, 170 °C; cooled
1.2 Reagents: Water Solvents: Diethyl ether
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  3 d, 75 °C
Riferimento
Planarity of terphenyl rings possessing o-carborane cages: turning on intramolecular-charge-transfer-based emission
So, Hyunhee; et al, Chemical Communications (Cambridge, 2019, 55(96), 14518-14521

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: tert-Butyllithium
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Riferimento
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

2,5-Bis(4-Bromophenyl)-p-xylene Raw materials

2,5-Bis(4-Bromophenyl)-p-xylene Preparation Products

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.